![molecular formula C14H10ClN B186255 1-Chloro-3-methylbenzo[f]quinoline CAS No. 61773-02-2](/img/structure/B186255.png)
1-Chloro-3-methylbenzo[f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-methylbenzo[f]quinoline (MCBQ) is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a polycyclic aromatic hydrocarbon (PAH) that contains a quinoline ring fused with a benzene ring. MCBQ has been found to have various applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-methylbenzo[f]quinoline involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has been found to bind to DNA and disrupt its structure, leading to the inhibition of DNA synthesis. This results in the activation of the p53 pathway, which induces apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-Chloro-3-methylbenzo[f]quinoline has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to the activation of the p53 pathway. 1-Chloro-3-methylbenzo[f]quinoline has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This results in the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-3-methylbenzo[f]quinoline has several advantages for lab experiments. It is a potent anticancer agent and can be used to induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has also been found to have low toxicity in normal cells, which makes it a promising chemotherapeutic agent. However, 1-Chloro-3-methylbenzo[f]quinoline has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the lab. 1-Chloro-3-methylbenzo[f]quinoline also has poor solubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 1-Chloro-3-methylbenzo[f]quinoline. One direction is to study the molecular mechanisms of 1-Chloro-3-methylbenzo[f]quinoline-induced apoptosis in cancer cells. Another direction is to investigate the potential of 1-Chloro-3-methylbenzo[f]quinoline as a chemotherapeutic agent in animal models. It is also important to study the pharmacokinetics and pharmacodynamics of 1-Chloro-3-methylbenzo[f]quinoline to determine its optimal dosage and administration route. Finally, the development of new synthetic methods for 1-Chloro-3-methylbenzo[f]quinoline can lead to the production of more potent analogs with improved anticancer properties.
Conclusion
In conclusion, 1-Chloro-3-methylbenzo[f]quinoline is a promising compound for scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and can induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 1-Chloro-3-methylbenzo[f]quinoline, including the study of its molecular mechanisms, its potential as a chemotherapeutic agent, and the development of new synthetic methods.
Métodos De Síntesis
The synthesis of 1-Chloro-3-methylbenzo[f]quinoline involves the condensation of 2-chlorobenzaldehyde with 2-amino-3-methylquinoline in the presence of a catalyst. The product is then purified by recrystallization. The chemical structure of 1-Chloro-3-methylbenzo[f]quinoline is shown in Figure 1.
Aplicaciones Científicas De Investigación
1-Chloro-3-methylbenzo[f]quinoline has been found to have various applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has been found to be effective against a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to have potential as a chemotherapeutic agent for the treatment of cancer.
Propiedades
Número CAS |
61773-02-2 |
|---|---|
Nombre del producto |
1-Chloro-3-methylbenzo[f]quinoline |
Fórmula molecular |
C14H10ClN |
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
1-chloro-3-methylbenzo[f]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-8-12(15)14-11-5-3-2-4-10(11)6-7-13(14)16-9/h2-8H,1H3 |
Clave InChI |
IZVQHCCAASQAQE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl |
SMILES canónico |
CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






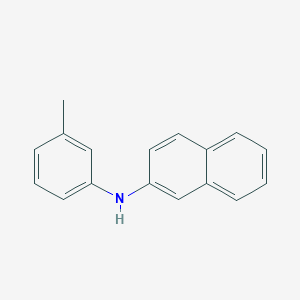

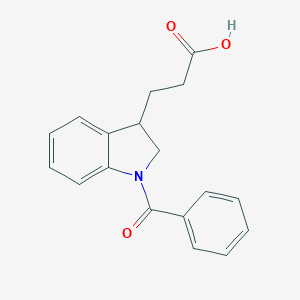
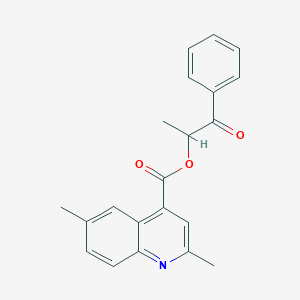
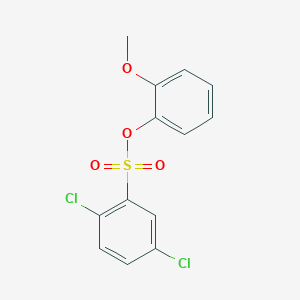
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
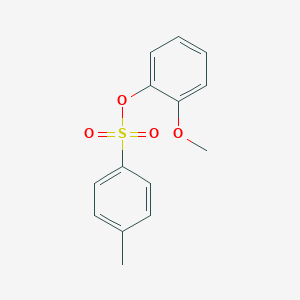
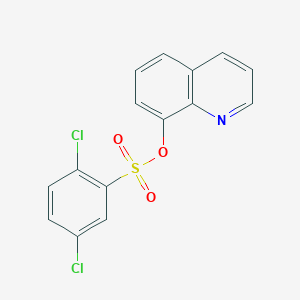
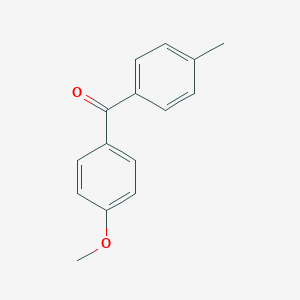
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)